REACTION_CXSMILES
|
[C:1]1([S:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.C[Si]([Cl:26])(C)C.[C:27]([O:31][C:32]1[CH:37]=[CH:36][C:35](Cl)=[CH:34][CH:33]=1)([CH3:30])([CH3:29])[CH3:28].[Mg].[Cl-].[NH4+]>C(Cl)Cl.C(Cl)(Cl)Cl.C1COCC1>[Cl-:26].[C:27]([O:31][C:32]1[CH:37]=[CH:36][C:35]([S+:7]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:34][CH:33]=1)([CH3:30])([CH3:29])[CH3:28] |f:5.6,10.11|
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
90 g
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was dropwised at 0° to 20° C
|
Type
|
CUSTOM
|
Details
|
was dropwised at 0° to 10 ° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued at 0° to 10° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The organic layer was once washed with 200 g of water
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by recrystalization
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C(C)(C)(C)OC1=CC=C(C=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.6 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |